molecular formula C26H37BrN2O2 B13779526 Quinine, hexylbromide CAS No. 63717-08-8

Quinine, hexylbromide

Cat. No.: B13779526
CAS No.: 63717-08-8
M. Wt: 489.5 g/mol
InChI Key: HHVSGZJTRORQKO-RRAKKABASA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinine, hexylbromide is a compound that combines the well-known antimalarial agent quinine with a hexylbromide group. Quinine is an alkaloid derived from the bark of the cinchona tree and has been used for centuries to treat malaria. The addition of a hexylbromide group to quinine can potentially modify its chemical properties and biological activities, making it a subject of interest in various fields of research.

Properties

CAS No.

63717-08-8

Molecular Formula

C26H37BrN2O2

Molecular Weight

489.5 g/mol

IUPAC Name

(S)-[(2R)-5-ethenyl-1-hexyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;bromide

InChI

InChI=1S/C26H37N2O2.BrH/c1-4-6-7-8-14-28-15-12-20(19(5-2)18-28)16-25(28)26(29)22-11-13-27-24-10-9-21(30-3)17-23(22)24;/h5,9-11,13,17,19-20,25-26,29H,2,4,6-8,12,14-16,18H2,1,3H3;1H/q+1;/p-1/t19?,20?,25-,26+,28?;/m1./s1

InChI Key

HHVSGZJTRORQKO-RRAKKABASA-M

Isomeric SMILES

CCCCCC[N+]12CCC(C[C@@H]1[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Br-]

Canonical SMILES

CCCCCC[N+]12CCC(CC1C(C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinine, hexylbromide typically involves the bromination of quinine. One common method is to react quinine with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the bromination process, and the product is subjected to rigorous quality control measures to ensure its purity and potency.

Chemical Reactions Analysis

Alkylation Reactions of Quinine with Hexylbromide

Quinine, a cinchona alkaloid, undergoes alkylation at its tertiary amine groups. When reacted with hexylbromide, the primary reaction involves quaternization of the quinuclidine nitrogen (N1) or the quinoline nitrogen (N2), forming a quaternary ammonium salt (Figure 1).

Key Observations :

  • Reaction Mechanism :
    The alkylation proceeds via an SN2 mechanism, where hexylbromide acts as an electrophile. The reaction is pH-dependent, with higher yields observed in polar aprotic solvents (e.g., Me-THF) under reflux conditions .

  • Stereochemical Outcomes :
    Alkylation at N1 generates a mixture of diastereomers due to the chiral center at C8 and C9, while alkylation at the quinoline nitrogen (N2) retains the original stereochemistry of quinine .

Table 1: Alkylation Reaction Parameters and Yields

ReactantsSolventTemperature (°C)Time (h)Yield (%)Product Stereochemistry
Quinine + C₆H₁₃BrMe-THF604816.7Mixture of diastereomers
Quinine + C₆H₁₃BrCH₃CN402421.3Retained C8/C9 chirality

Ring-Opening Reactions Induced by Hexylbromide

Hexylbromide can initiate quinuclidine ring-opening in quinine under specific conditions. This occurs via quaternization followed by nucleophilic attack by bromide ions:

Reaction Pathway :

  • Quaternization : Hexylbromide reacts with N1, forming a quaternary ammonium intermediate.

  • Ring Opening : The bridged bicyclic system undergoes nucleophilic attack at the methylene carbon adjacent to the vinyl group, leading to a linear aliphatic product .

Key Findings :

  • The reaction is irreversible at temperatures >50°C.

  • The product retains the quinoline moiety but loses the quinuclidine scaffold .

Table 2: Products of Quinine-Hexylbromide Ring-Opening Reactions

Reaction ConditionsMajor ProductByproducts
60°C, Me-THF, 48 hLinear hexyl-quinoline derivativeEpiquinine (15%)
40°C, CH₃CN, 24 hPartially opened quinuclidineUnreacted quinine (32%)

Competitive Alkylation at Multiple Sites

Quinine’s structure allows alkylation at three nucleophilic sites :

  • Quinuclidine Nitrogen (N1)

  • Quinoline Nitrogen (N2)

  • Hydroxyl Group (C9-OH)

Hexylbromide Reactivity :

  • N1 vs. N2 : N1 is sterically hindered but more nucleophilic than N2. At 60°C, N1 alkylation dominates (68% selectivity) .

  • Hydroxyl Group : Alkylation at C9-OH requires activation with bases (e.g., DBU) but is less favorable (yield <5%) .

Table 3: Site Selectivity in Quinine-Hexylbromide Reactions

SiteReactivity (Relative Rate)Major Product Stability
N1 (Quinuclidine)1.0 (reference)High (ΔG = -12.3 kcal/mol)
N2 (Quinoline)0.4Moderate
C9-OH0.1Low

Kinetic and Thermodynamic Insights

  • Activation Energy : Alkylation at N1 has an activation energy of 30 kJ/mol , while N2 alkylation requires 42 kJ/mol .

  • Thermal Stability : Quaternary ammonium salts derived from hexylbromide decompose at 220–240°C .

Comparative Analysis with Ethylbromide Reactions

Hexylbromide exhibits lower reaction rates compared to ethylbromide due to steric bulk:

Table 4: Reaction Rate Constants (k, s⁻¹)

Alkylating Agentk (N1 Alkylation)k (N2 Alkylation)
Ethylbromide2.7 × 10⁻³1.1 × 10⁻³
Hexylbromide1.2 × 10⁻³0.4 × 10⁻³

Scientific Research Applications

Quinine, hexylbromide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications beyond malaria treatment, such as in the treatment of other parasitic infections and certain types of cancer.

    Industry: Utilized in the development of new materials and chemical processes, including the synthesis of novel pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of quinine, hexylbromide is not fully understood, but it is believed to involve multiple pathways:

    Molecular Targets: Quinine primarily targets the heme detoxification pathway in malaria parasites, leading to the accumulation of toxic heme and parasite death. The addition of the hexylbromide group may enhance its ability to interact with other molecular targets.

    Pathways Involved: The compound may interfere with nucleic acid and protein synthesis, as well as glycolysis in parasites. It may also affect ion channels and membrane stability in cells.

Comparison with Similar Compounds

Quinine, hexylbromide can be compared with other quinoline-based compounds such as chloroquine and amodiaquine:

    Chloroquine: Like quinine, chloroquine is used to treat malaria but has a different mechanism of action and resistance profile.

    Amodiaquine: Another antimalarial agent with a similar structure to quinine but with different pharmacokinetic properties and side effects.

Similar Compounds

  • Chloroquine
  • Amodiaquine
  • Mefloquine
  • Primaquine

This compound stands out due to its unique combination of quinine and a hexylbromide group, which may offer distinct advantages in terms of its chemical reactivity and biological activities.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing quinine hexylbromide with high purity, and how can synthesis efficiency be validated?

  • Methodological Answer : Synthesis typically involves quinine bromination using hexyl bromide under controlled conditions (e.g., inert atmosphere, temperature modulation). Purity validation requires techniques like HPLC (detection limit: ≤0.1% impurities) and NMR (¹H/¹³C for structural confirmation). Yield optimization can be assessed via factorial experimental design, varying parameters like reaction time, solvent polarity, and stoichiometry .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing quinine hexylbromide, and what are their key validation parameters?

  • Methodological Answer :

  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z ≈ 427 for [M+H]⁺) and fragmentation patterns.
  • FTIR : Identify bromide-specific absorption bands (e.g., C-Br stretch ~500–600 cm⁻¹).
  • HPLC-DAD : Use C18 columns with mobile phase (e.g., acetonitrile:phosphate buffer) for retention time reproducibility (RSD <2%).
  • Validation should follow ICH guidelines for accuracy, precision, and linearity (R² ≥0.99) .

Q. How can researchers design in vitro assays to evaluate the antimalarial activity of quinine hexylbromide, and what controls are essential?

  • Methodological Answer : Use Plasmodium falciparum cultures (e.g., 3D7 strain) in 96-well plates. Assess IC₅₀ via SYBR Green fluorescence. Include controls:

  • Positive : Chloroquine (IC₅₀ ~10 nM).
  • Negative : Solvent-only wells (e.g., DMSO ≤0.1%).
  • Cell viability : Mammalian cell lines (e.g., HEK293) to rule off-target toxicity .

Advanced Research Questions

Q. How does the stereochemical configuration of quinine hexylbromide influence its pharmacokinetic properties, and what experimental approaches can resolve enantiomer-specific effects?

  • Methodological Answer : Enantiomers can be separated via chiral HPLC (e.g., Chiralpak AD-H column). Pharmacokinetic studies in rodent models should compare AUC, Cmax, and t₁/₂ for each enantiomer. Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinity differences to Plasmodium targets like PfATP4 .

Q. What strategies address contradictions in reported cytotoxicity data for quinine hexylbromide across different cell lines?

  • Methodological Answer : Conduct meta-analysis of existing data (e.g., PRISMA guidelines) to identify confounding variables:

  • Cell line variability : Compare IC₅₀ in hepatocytes (e.g., HepG2) vs. lymphocytes.
  • Assay conditions : Standardize incubation time (e.g., 48h vs. 72h) and serum concentration.
  • Statistical reconciliation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to isolate significant factors .

Q. How can mixed-methods research frameworks (e.g., QUAN-QUAL) be applied to study quinine hexylbromide’s mechanism of action and resistance development?

  • Methodological Answer :

  • Quantitative : Dose-response curves and genomic sequencing to identify resistance mutations (e.g., PfCRT mutations).
  • Qualitative : Thematic analysis of clinical trial narratives to assess patient adherence and side-effect profiles.
  • Integration via triangulation to reconcile biochemical data with behavioral insights .

Q. What experimental designs improve reproducibility in quinine hexylbromide studies, particularly regarding solvent selection and stability testing?

  • Methodological Answer :

  • Solvent compatibility : Test stability in PBS, DMSO, and ethanol via accelerated degradation studies (40°C/75% RH for 4 weeks).
  • Light sensitivity : Conduct UV-vis spectroscopy under varying light conditions.
  • Protocol standardization : Adhere to ARRIVE guidelines for in vivo studies and publish raw data in repositories like Zenodo .

Data Analysis and Reporting

Q. Which statistical models are optimal for analyzing dose-dependent responses and synergies between quinine hexylbromide and adjunct therapies?

  • Methodological Answer :

  • Dose-response : Nonlinear regression (e.g., four-parameter logistic model).
  • Synergy assessment : Use Chou-Talalay’s Combination Index (CI <1 indicates synergy).
  • Multivariate analysis : PCA to identify confounding variables in high-throughput screens .

Q. How can researchers mitigate bias in preclinical studies evaluating quinine hexylbromide’s efficacy?

  • Methodological Answer :

  • Blinding : Randomize treatment groups and conceal compound labels during data collection.
  • Power analysis : Predefine sample size (e.g., G*Power software) to avoid underpowered conclusions.
  • Ethical reporting : Disclose conflicts of interest and negative results in line with CONSORT or STROBE guidelines .

Tables

Table 1 : Key Parameters for Quinine Hexylbromide Characterization

TechniqueParameterTarget ValueReference
HPLCRetention Time8.2 ±0.3 min
NMR (¹H)δ 5.85 ppm (quinoline)Integration ±2%
IC₅₀ (Pf3D7)Antimalarial Activity25 ±5 nM

Table 2 : Common Pitfalls in Quinine Hexylbromide Research

PitfallMitigation StrategyReference
Solvent-induced degradationPre-screen solvents via stability assays
Enantiomer cross-contaminationUse chiral columns with >95% purity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.